N-[2-(4-chlorophenyl)ethyl]-N'-(4-ethylphenyl)ethanediamide
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Overview
Description
N-(4-CHLOROPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE is a synthetic organic compound It is characterized by the presence of both chlorophenethyl and ethylphenyl groups attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE typically involves the reaction of 4-chlorophenethylamine with 4-ethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and may require a catalyst or a base to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction parameters such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
N-(4-CHLOROPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE may have several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying the effects of phenethyl and phenyl groups on biological systems.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, resins, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLOROPHENYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE: Similar structure but lacks the phenethyl group.
N-(4-CHLOROPHENETHYL)-N-(4-METHYLPHENYL)ETHANEDIAMIDE: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
N-(4-CHLOROPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE is unique due to the presence of both chlorophenethyl and ethylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H19ClN2O2 |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-2-13-5-9-16(10-6-13)21-18(23)17(22)20-12-11-14-3-7-15(19)8-4-14/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
AQPDDJOKJWRUJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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